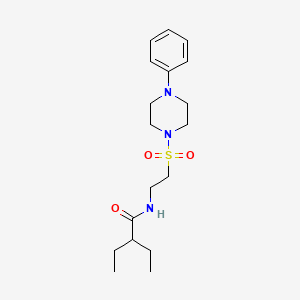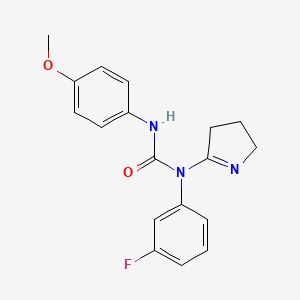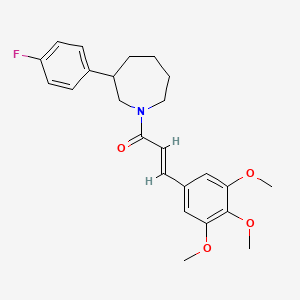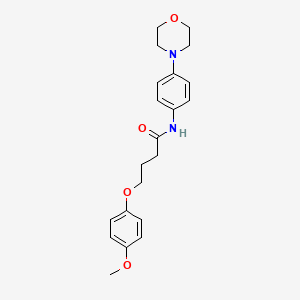
2-ethyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds with a structure similar to “2-ethyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butanamide” often belong to a class of chemicals known as arylpiperazines . Arylpiperazines are commonly used in the synthesis of pharmaceuticals, particularly those used to treat neurological disorders .
Molecular Structure Analysis
Arylpiperazines typically consist of a piperazine ring attached to an aromatic ring . The exact structure of “2-ethyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butanamide” would depend on the specific locations of the ethyl, sulfonyl, and butanamide groups.Chemical Reactions Analysis
Arylpiperazines can undergo a variety of chemical reactions, depending on the specific substituents present on the molecule . Without more specific information about “2-ethyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butanamide”, it’s difficult to predict its reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-ethyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butanamide” would depend on its specific structure. Arylpiperazines generally have moderate to high solubility in organic solvents .Applications De Recherche Scientifique
Acetylcholinesterase Inhibitors
This compound has been used in the design and synthesis of acetylcholinesterase inhibitors (AChEIs), which are important in the treatment of Alzheimer’s disease (AD) . A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were synthesized and evaluated for their bioactivities . Among them, some compounds displayed moderate acetylcholinesterase inhibitory activities in vitro .
Selective AChE Inhibitor
The compound has been found to be a selective AChE inhibitor . For instance, compound 6g exhibited potent inhibitory activity against AChE with IC 50 of 0.90 μM, and poor inhibitory activity against butyrylcholinesterase (BuChE) with IC 50 of 7.53 μM . This indicates that compound 6g could be considered as a lead compound for the development of AD drugs .
Butyrylcholinesterase Inhibitors
The synthesized compounds also exhibited a certain ability to inhibit BuChE . Several compounds inhibited BuChE with IC 50 value less than 5 μM .
Adenosine A2A Receptor Inverse Agonists
The compound has been used in the synthesis of adenosine A2A receptor inverse agonists . These are important in the treatment of neurodegenerative disorders, such as Parkinson and Alzheimer diseases . The 2-(furan-2-yl)-N5-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine 11 exhibited the highest A2A AR binding affinity (Ki = 8.62 nM) as well as inverse agonist potency (IC50 = 7.42 nM) .
Drug-likeness Profiles
Bioinformatics prediction using the web tool SwissADME revealed that some derivatives of the compound possessed good drug-likeness profiles . This is important in the early stages of drug discovery to predict whether a chemical compound has properties that would make it a likely orally active drug in humans .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-ethyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3S/c1-3-16(4-2)18(22)19-10-15-25(23,24)21-13-11-20(12-14-21)17-8-6-5-7-9-17/h5-9,16H,3-4,10-15H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZIFKNAXVPMSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[(3-fluorosulfonyloxyphenyl)methyl]carbamate](/img/structure/B2858875.png)
![2,3,4,5,6-pentamethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2858877.png)
![4-acetyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2858880.png)





![N-(5-chloro-2-methoxyphenyl)-2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2858890.png)


![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2858894.png)

